Positional Isomerism: 2-[(4-Ethylcyclohexyl)amino]propan-1-ol vs. 3-[(4-Ethylcyclohexyl)amino]propan-1-ol
The target compound (CAS 1154899-83-8) is the 2-aminopropan-1-ol positional isomer, which places the methyl substituent on the carbon alpha to the amine. This contrasts directly with the 3-aminopropan-1-ol isomer (CAS 1042551-60-9), where the amine is attached to a straight-chain propyl spacer [1]. This structural difference results in distinct computed physicochemical properties that influence molecular recognition. Specifically, the presence of an additional methyl branch in the target compound increases steric bulk near the amine and reduces conformational flexibility, which is a critical determinant in aminocyclohexyl ether ion channel binding as disclosed in the patent family [2].
| Evidence Dimension | Molecular Topology and Steric Bulk |
|---|---|
| Target Compound Data | 2-aminopropan-1-ol scaffold; methyl branch at the alpha-carbon; Topological Polar Surface Area (TPSA) 32.3 Ų; 4 rotatable bonds [1] |
| Comparator Or Baseline | 3-[(4-Ethylcyclohexyl)amino]propan-1-ol (CAS 1042551-60-9), a straight-chain 3-aminopropan-1-ol scaffold with identical molecular formula (C11H23NO) and molecular weight (185.31 g/mol) . |
| Quantified Difference | The target compound features a methyl branch on the alpha-carbon (C2), introducing a stereogenic center and increased steric hindrance near the amine compared to the linear chain in the 3-isomer. This reduces the rotatable bond count and alters the spatial orientation of the hydroxyl group relative to the cyclohexylamine core. |
| Conditions | Structures and computed properties were retrieved from PubChem and supplier datasheets under standard conditions. |
Why This Matters
For researchers procuring intermediates for ion channel modulator synthesis, the position of the amino group relative to the hydroxyl group is a critical determinant of the final compound's pharmacophore geometry; selecting the wrong positional isomer can lead to a complete loss of the desired binding mode at voltage-gated potassium or sodium channels, as described in the aminocyclohexyl ether patent family [2].
- [1] PubChem Compound Summary for CID 43499735, 2-[(4-Ethylcyclohexyl)amino]propan-1-ol. National Center for Biotechnology Information (2026). View Source
- [2] US Patent Application US-20070197632-A1. Aminocyclohexyl ether compounds and uses thereof. Cardiome Pharma Corp. (2007). View Source
